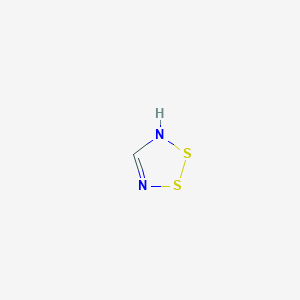
3H-1,2,3,5-Dithiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,3,5-Dithiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the broader family of thiadiazoles, which are known for their diverse chemical properties and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3,5-Dithiadiazole typically involves the reaction of cyanothioformamides with sulfur dichloride at low temperatures (0–25°C). This reaction yields N-aryl-5H-1,2,3-dithiazol-5-imines, which can be further processed to obtain the desired dithiadiazole compound . Another method involves the cyclization of aromatic disulfenyl dichlorides with trimethylsilyl azide, resulting in the formation of dithiazolium salts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,3,5-Dithiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole oxides.
Reduction: Reduction reactions can yield dithiazole derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dichloride, trimethylsilyl azide, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of inert solvents to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include dithiazole oxides, dithiazolium salts, and various substituted dithiazole derivatives.
Scientific Research Applications
3H-1,2,3,5-Dithiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3H-1,2,3,5-Dithiadiazole involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to increased permeability and ion flux. This property is particularly useful in developing antifungal and antimicrobial agents . The molecular targets include membrane lipids and ion channels, which are crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness
3H-1,2,3,5-Dithiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This configuration imparts distinct chemical properties, such as high stability and reactivity, making it suitable for various applications that other thiadiazoles may not be able to achieve .
Properties
CAS No. |
82496-23-9 |
|---|---|
Molecular Formula |
CH2N2S2 |
Molecular Weight |
106.18 g/mol |
IUPAC Name |
3H-1,2,3,5-dithiadiazole |
InChI |
InChI=1S/CH2N2S2/c1-2-4-5-3-1/h1H,(H,2,3) |
InChI Key |
WQUBSYCLJSPOKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSSN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















